

Preclinical Showdown: Antitumor Agent-F10 Demonstrates Significant Efficacy Over Placebo

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For Immediate Release

WINSTON-SALEM, NC – The novel polymeric fluoropyrimidine, F10, has demonstrated marked antitumor activity and a significant survival benefit compared to a placebo in preclinical xenograft models of acute lymphoblastic leukemia (ALL) and prostate cancer. These findings, detailed in studies led by researchers at Wake Forest School of Medicine, highlight F10's potential as a potent anti-cancer agent with a favorable safety profile. F10 operates through a unique dual-targeting mechanism, inhibiting both thymidylate synthase (TS) and topoisomerase 1 (Top1), leading to catastrophic DNA damage in malignant cells.[1]

Superior Antitumor Efficacy in Acute Lymphoblastic Leukemia

In a comprehensive study utilizing multiple ALL xenograft models, F10 administration led to significant tumor regression and, in some cases, complete tumor eradication.[2] Mice treated with F10 exhibited a profound survival advantage over those receiving a saline placebo.[2] The consistent and robust response across different human ALL cell lines underscores the agent's potential in treating this aggressive hematologic malignancy.[2]

Key Findings in ALL Xenograft Models:

• Tumor Regression: F10 treatment resulted in the regression of established SUP-B15, Jurkat, and DG-75 tumors in nude mice.[2]



• Survival Benefit: A statistically significant survival advantage was observed in all xenograft-bearing mice treated with F10 compared to the saline control group (p=0.0098).

Potent Activity in Prostate Cancer Model

F10 also demonstrated significant efficacy in a castration-resistant prostate cancer model. Treatment with F10 resulted in a substantial increase in the mean survival time of tumor-bearing mice compared to the saline-treated control group, indicating its potential as a therapeutic agent for late-stage prostate cancer.

Key Findings in PC3 Prostate Cancer Xenograft Model:

- Increased Survival: F10 treatment led to an 18-day increase in mean survival time compared to the saline control group (66 days vs. 48 days; p < 0.001).
- Favorable Tolerability: The aggressive dosing regimen was well-tolerated, with no significant drug-induced weight loss or other signs of toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the preclinical trials comparing F10 to a placebo (saline) control.

Table 1: Efficacy of F10 in Acute Lymphoblastic Leukemia Xenograft Models



Cancer Model	Treatment Group	Outcome Measure	Result	Statistical Significance
SUP-B15 Xenograft	F10	Tumor Volume	Regression	Not specified
SUP-B15 Xenograft	Saline	Tumor Volume	Progressive Growth	Not specified
Jurkat Xenograft	F10	Tumor Volume	Regression	Not specified
Jurkat Xenograft	Saline	Tumor Volume	Progressive Growth	Not specified
DG-75 Xenograft	F10	Tumor Volume	Regression	Not specified
DG-75 Xenograft	Saline	Tumor Volume	Progressive Growth	Not specified
Combined Xenografts	F10	Survival	Increased Survival	p=0.0098
Combined Xenografts	Saline	Survival	Baseline Survival	p=0.0098

Data extracted from Pardee et al., Oncotarget, 2014.

Table 2: Efficacy of F10 in PC3 Prostate Cancer Xenograft Model



Cancer Model	Treatment Group	Outcome Measure	Result	Statistical Significance
PC3 Xenograft	F10 (40 mg/kg/dose)	Mean Survival Time	66 days	p < 0.001
PC3 Xenograft	Saline	Mean Survival Time	48 days	p < 0.001
PC3 Xenograft	F10 (40 mg/kg/dose)	Animal Weight	No significant loss	Not applicable
PC3 Xenograft	Saline	Animal Weight	No significant loss	Not applicable

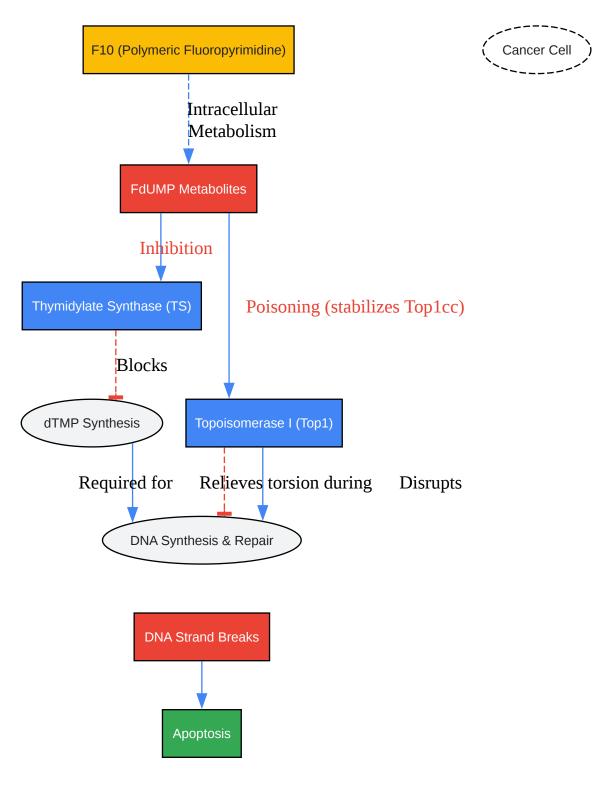
Data extracted from Gmeiner et al., JSM Clinical Oncology and Research, 2014.

Visualizing the Science: Pathways and Protocols

To better illustrate the underlying science and experimental design, the following diagrams have been generated.



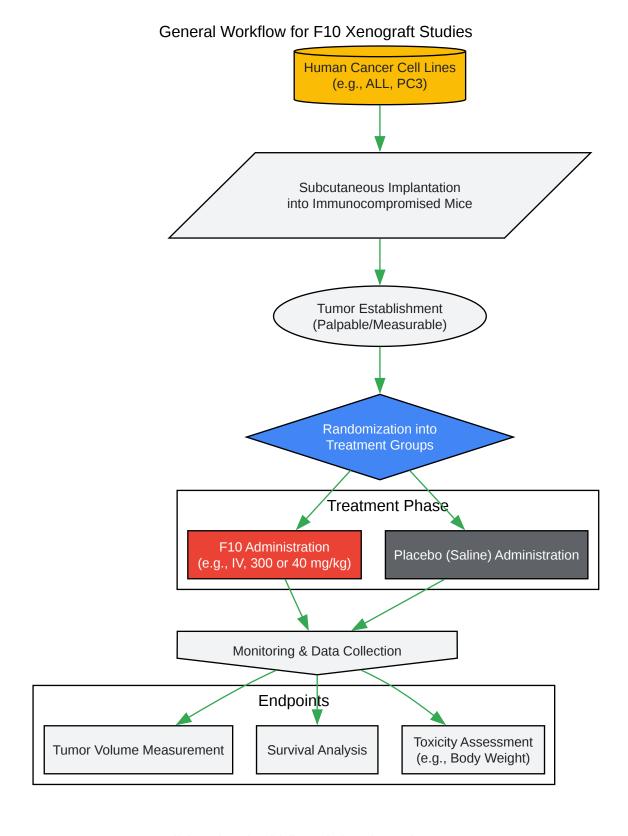
F10 Dual-Targeting Mechanism of Action



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Caption: F10 exerts its antitumor effect via a dual mechanism.





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Caption: Generalized experimental workflow for F10 preclinical trials.



Experimental Protocols

The following are summaries of the experimental methodologies employed in the referenced preclinical studies.

Acute Lymphoblastic Leukemia (ALL) Xenograft Model Protocol

- Cell Lines and Animal Model: Human ALL cell lines (SUP-B15, Jurkat, DG-75) were used.
 Nude mice served as the hosts for the xenografts.
- Tumor Implantation: 2 x 10⁶ cells in Matrigel were injected subcutaneously into the mice.
- Treatment Protocol: Once tumors became palpable, mice were treated with either F10 at a dose of 300 mg/kg or a saline placebo. The administration was performed via tail vein injection every other day for 5 doses.
- Efficacy Evaluation: Tumor volumes were monitored throughout the study. Survival was the primary endpoint, and data were analyzed using log-rank tests.

PC3 Prostate Cancer Xenograft Model Protocol

- Cell Line and Animal Model: The PC3 human prostate cancer cell line was used. NCR nu/nu mice were the animal model.
- Tumor Implantation: PC3 tumor cells were implanted 14 days prior to the commencement of treatment, with a mean initial tumor volume of approximately 500 mm³.
- Treatment Protocol: F10 was administered at a dose of 40 mg/kg via jugular vein catheterization three times per week for five weeks. The control group received saline injections following the same schedule.
- Efficacy and Toxicity Evaluation: The primary endpoint was survival time. Animal body weight was monitored as a measure of systemic toxicity. Statistical significance was determined using a log-rank test.



These preclinical data provide a strong rationale for the continued development of F10 as a novel anticancer agent. The significant efficacy and favorable safety profile observed in these studies warrant further investigation in clinical settings.

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References

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